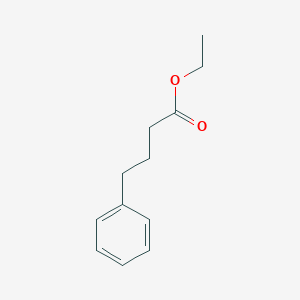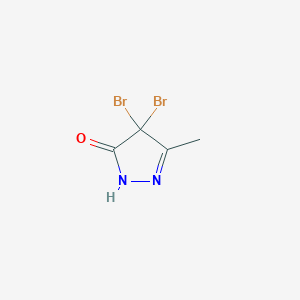
cis-Hexahydrophthalic anhydride
Overview
Description
Cis-Hexahydrophthalic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is commonly used in the synthesis of epoxy resins , suggesting that it may interact with epoxy groups in these polymers.
Mode of Action
The compound is a cyclic anhydride and can react with nucleophilic groups, such as amines or hydroxyl groups, in a process known as ring-opening. This reaction is often used in the curing of epoxy resins, where the anhydride reacts with the epoxy group to form a covalent bond .
Pharmacokinetics
It has been used as a reference standard for the determination of analytes in human plasma by gas chromatography-mass spectrometry (gc-ms) , indicating that it can be detected in biological samples.
Result of Action
The primary result of the action of cis-1,2-Cyclohexanedicarboxylic anhydride is the formation of covalent bonds with nucleophilic groups, such as those found in amines or hydroxyl groups. This reaction is commonly used in the curing of epoxy resins, leading to cross-linked polymers with enhanced mechanical and thermal properties .
Action Environment
The action of cis-1,2-Cyclohexanedicarboxylic anhydride can be influenced by environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas to prevent decomposition . Additionally, the reaction with nucleophiles is typically carried out under controlled temperature conditions to ensure optimal reaction rates and product yields .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a polymerization initiator in the preparation of polyester-based resins This suggests that it may interact with certain enzymes and proteins involved in polymerization reactions
Cellular Effects
Given its role in the polymerization of polyester-based resins , it may influence cellular processes related to polymer synthesis and degradation
Molecular Mechanism
It is known to participate in the polymerization of polyester-based resins , suggesting that it may interact with biomolecules involved in these processes This could include binding interactions with enzymes involved in polymer synthesis, activation or inhibition of these enzymes, and changes in gene expression related to polymer metabolism
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of cis-1,2-Cyclohexanedicarboxylic anhydride in laboratory settings. It is known to be used as a curing agent for epoxy-based resins , suggesting that it may have long-term effects on the stability and degradation of these materials
Metabolic Pathways
The metabolic pathways involving cis-1,2-Cyclohexanedicarboxylic anhydride are not well-characterized. Given its role in the polymerization of polyester-based resins , it may interact with enzymes and cofactors involved in these processes
Properties
IUPAC Name |
(3aS,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTGBJKUEZFXGO-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026621 | |
| Record name | cis-Cyclohexane-1,2-dicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale yellow crystalline solid; mp = 31-36 deg C; [Alfa Aesar MSDS] | |
| Record name | cis-Cyclohexane-1,2-dicarboxylic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20446 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13149-00-3 | |
| Record name | cis-1,2-Cyclohexanedicarboxylic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13149-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrophthalic anhydride, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Cyclohexane-1,2-dicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-cyclohexane-1,2-dicarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAHYDROPHTHALIC ANHYDRIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52Z7TNV87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-1,2-Cyclohexanedicarboxylic anhydride?
A1: The molecular formula of cis-1,2-Cyclohexanedicarboxylic anhydride is C8H10O3, and its molecular weight is 154.16 g/mol.
Q2: What are the characteristic spectroscopic features of CHDN?
A2: CHDN exhibits distinct peaks in infrared (IR) spectroscopy, particularly strong absorptions around 1850-1780 cm-1 and 1790-1760 cm-1, characteristic of the carbonyl groups in cyclic anhydrides.
Q3: How does CHDN react with alcohols and amines?
A3: CHDN undergoes ring-opening reactions with alcohols and amines. With alcohols, it forms monoesters and diesters, while with amines, it yields amides or imides depending on the reaction conditions. [, , , , ]
Q4: Can CHDN be used to synthesize epoxy resins?
A4: Yes, CHDN is a valuable curing agent for epoxy resins. It reacts with epoxy groups, forming crosslinked networks and enhancing the mechanical and thermal properties of the resulting polymers. [, , , ]
Q5: How is CHDN employed in the preparation of polyalkyd resins?
A5: CHDN serves as a dibasic acid component in the synthesis of polyalkyd resins. It reacts with polyols, such as glycerol, through esterification reactions, contributing to the formation of the polymeric network. [, ]
Q6: Are there any applications of CHDN in drug delivery systems?
A6: Yes, CHDN has been explored in the development of drug delivery systems. For example, it has been used to modify polyethyleneimine (PEI) to create pH-responsive polymers for gene delivery. These polymers exhibit charge-conversional properties and can enhance the transfection efficiency of DNA/PEI polyplexes. [, ]
Q7: How does the reactivity of CHDN compare to other cyclic anhydrides?
A7: The reactivity of CHDN is influenced by the cis configuration of the carboxylic acid groups on the cyclohexane ring. Compared to anhydrides like maleic anhydride or phthalic anhydride, CHDN exhibits lower reactivity towards nucleophiles due to steric hindrance. []
Q8: What is the role of catalysts in reactions involving CHDN?
A8: Catalysts, such as tertiary amines or acids, are often employed to facilitate ring-opening reactions of CHDN. They activate the anhydride moiety, promoting nucleophilic attack by alcohols or amines. [, , ]
Q9: How does the incorporation of CHDN affect the properties of polymers?
A9: Incorporating CHDN into polymers, such as polyalkyds or epoxy resins, can enhance their thermal stability, mechanical strength, and chemical resistance. The rigid cyclohexane ring in CHDN contributes to these improved properties. [, , , ]
Q10: How is the polymerization process involving CHDN monitored?
A10: Techniques like differential scanning calorimetry (DSC) and Brillouin light scattering are valuable tools to study the kinetics and mechanisms of polymerization reactions involving CHDN. These methods provide insights into the curing behavior and network formation during polymerization. [, ]
Q11: What analytical methods are employed to characterize CHDN and its derivatives?
A11: Various analytical techniques are used to characterize CHDN and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural elucidation and determination of isomeric ratios. [, , ]
- Infrared (IR) Spectroscopy: Identification of functional groups, particularly carbonyl stretching vibrations in anhydrides and esters. [, , ]
- Mass Spectrometry (MS): Determination of molecular weight and fragmentation patterns. [, ]
- Chromatographic Techniques: Separation and quantification of CHDN and its derivatives in complex mixtures (e.g., gas chromatography, liquid chromatography). [, , ]
Q12: Are there any occupational health concerns associated with CHDN?
A12: Like many industrial chemicals, CHDN can be an irritant. Occupational exposure should be minimized through appropriate handling procedures and personal protective equipment. []
Q13: What is the environmental fate of CHDN?
A13: While specific data on the environmental degradation of CHDN may be limited, its susceptibility to hydrolysis suggests that it could be transformed in the environment to the corresponding dicarboxylic acid. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
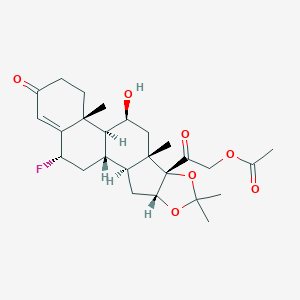

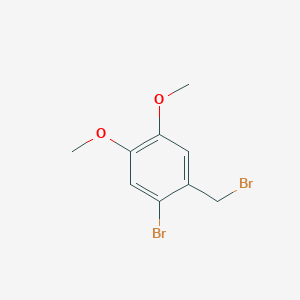
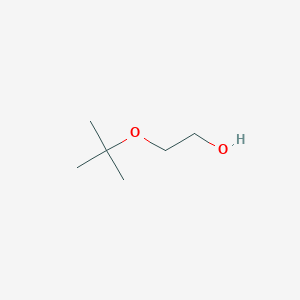




![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)
